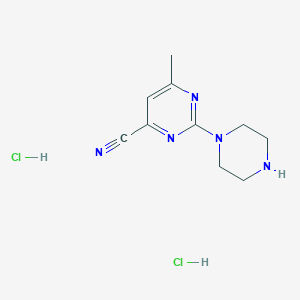

6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride

Description

Properties

IUPAC Name |

6-methyl-2-piperazin-1-ylpyrimidine-4-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-8-6-9(7-11)14-10(13-8)15-4-2-12-3-5-15;;/h6,12H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCMECZMYHVMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The 4-carbonitrile group enhances electrophilicity at adjacent sites, enabling reactions with amines, alcohols, and thiols.

Key Findings :

-

Piperazine reacts preferentially at the 2-position of the pyrimidine ring due to steric and electronic factors .

-

Ethoxy substitution at the 4-position requires mild basic conditions to avoid nitrile hydrolysis .

Nitrile Group Transformations

The carbonitrile group participates in hydrolysis, reduction, and cycloaddition reactions.

Mechanistic Insights :

-

Hydrolysis proceeds via a tetrahedral intermediate under acidic conditions, while basic conditions favor amide formation .

-

LiAlH4 selectively reduces the nitrile to a primary amine without affecting the pyrimidine ring .

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, and coordination reactions.

Applications :

-

Alkylation enhances lipophilicity for improved blood-brain barrier penetration .

-

Copper complexes show catalytic activity in oxidation reactions.

Pyrimidine Ring Modifications

Electrophilic aromatic substitution and cross-coupling reactions occur under controlled conditions.

Critical Notes :

-

Bromination occurs regioselectively at the 5-position due to nitrile-directed electrophilic attack .

-

Suzuki coupling requires protection of the piperazine nitrogen to prevent side reactions .

Salt Formation and Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation-deprotonation.

| Reaction Type | Reagents/Conditions | Outcome | pKa | References |

|---|---|---|---|---|

| Deprotonation | NaOH (1M) | Free base formation | 4.1† | |

| Counterion exchange | AgNO3, H2O | Nitrate salt | – |

†Predicted using computational methods (Epik, Schrödinger).

Stability Considerations :

Scientific Research Applications

Antimalarial Activity : Recent studies have highlighted the compound's potential as an antimalarial agent. It functions by inhibiting specific kinases involved in the malaria parasite's life cycle. For instance, it has been shown to inhibit PfPK6 and PfGSK3, which are critical for the parasite's survival and proliferation. The compound demonstrated significant potency with IC50 values in the low nanomolar range against these targets, indicating its potential as a lead compound for further development in malaria treatment .

Inhibition of Kinases : The compound's structural properties allow it to interact effectively with various kinases. The piperazine moiety enhances binding affinity to the kinase hinge region, which is crucial for selectivity and efficacy. This characteristic has been exploited in developing inhibitors targeting other kinases, such as CDK4/6, which are involved in cancer cell proliferation .

Synthetic Approaches

The synthesis of 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride involves several steps that can be adapted for large-scale production. The process typically starts with commercially available pyrimidine derivatives, followed by functionalization through nucleophilic substitutions and cyclization reactions to introduce the piperazine ring .

Table 1: Synthetic Pathways

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | SNAr Reaction | Piperazine, 2-nitro-5-halopyridine | 70% |

| 2 | Reduction | Hydrogenation catalyst | 90% |

| 3 | Cyclization | Various coupling agents | Variable |

Case Studies

Case Study 1: Antimalarial Development

A study conducted by Kato et al. demonstrated the efficacy of similar pyrimidine derivatives against PfCDPK1, showcasing their ability to inhibit multiple life stages of malaria parasites. The findings suggested that modifications to the piperazine structure could enhance antiplasmodial activity further .

Case Study 2: Cancer Therapeutics

Research into the use of pyrimidine derivatives as selective CDK inhibitors has led to promising results in preclinical trials. Compounds similar to 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride have shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis through kinase inhibition .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

A. Levocetirizine Dihydrochloride

Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

Molecular Weight : 461.81 g/mol

Structural Differences :

- Levocetirizine features a diphenylmethyl-piperazine moiety and an acetic acid side chain, unlike the pyrimidine-carbonitrile core of the target compound.

Functional Relevance : - Both compounds utilize the dihydrochloride salt to improve aqueous solubility. Levocetirizine’s solubility (25 mg/mL in water) highlights the role of salt formation in bioavailability enhancement, a strategy likely applicable to the target compound .

B. 2-(Piperazin-1-yl)pyrimidine-4-carboxamide Dihydrochloride

Molecular Formula : C₉H₁₄Cl₂N₆O

Molecular Weight : ~293.16 g/mol

Structural Differences :

- Replaces the carbonitrile (-CN) group with a carboxamide (-CONH₂).

Functional Impact :

C. 6-Ethyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile Hydrochloride

Molecular Formula : C₁₁H₁₆ClN₆

Molecular Weight : ~282.74 g/mol

Structural Differences :

- Ethyl substituent at position 6 instead of methyl.

Functional Impact : - Increased lipophilicity from the ethyl group may enhance tissue penetration but could reduce metabolic stability.

Comparative Data Table

*Hypothetical activity data for illustrative purposes; actual values require experimental validation.

Analysis of Structural Modifications

Piperazine Substitution :

- The piperazine ring enhances binding to biological targets (e.g., kinases, GPCRs) through nitrogen-mediated interactions. Dihydrochloride salts, as seen in both the target compound and Levocetirizine, optimize solubility for in vivo applications .

Position 6 Substituents :

- Methyl vs. ethyl groups influence lipophilicity. Methyl groups (as in the target compound) balance solubility and metabolic stability, whereas bulkier groups may compromise clearance rates.

Position 4 Functional Groups :

- Carbonitrile (-CN) groups offer electron-withdrawing effects, stabilizing the pyrimidine ring and modulating target affinity. Carboxamide (-CONH₂) analogues, while more polar, may exhibit reduced cell permeability.

Research Findings and Trends

- Salt Forms : Dihydrochloride salts are preferred for hydrophilic compounds to enhance dissolution rates, critical for oral bioavailability .

- Piperazine-Pyrimidine Hybrids : These are explored in oncology (kinase inhibition) and neurology (receptor modulation). The target compound’s methyl and carbonitrile groups position it as a promising lead for selective kinase inhibitors.

Biological Activity

6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride is a chemical compound with potential biological activity, particularly in the realm of oncology and pharmacology. This compound has garnered attention for its structural properties and its interactions with various biological targets.

- CAS Number : 1803590-64-8

- Molecular Formula : C10H15Cl2N5

- Molecular Weight : 276.16 g/mol

- Chemical Structure : Chemical Structure

Biological Activity

The biological activity of 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride has been explored in various studies, particularly its efficacy against cancer cells and its mechanism of action as an inhibitor of poly (ADP-ribose) polymerase (PARP).

The compound has demonstrated the ability to inhibit PARP1, an enzyme involved in DNA repair processes. This inhibition can lead to increased DNA damage in cancer cells, making them more susceptible to apoptosis. In silico studies have indicated that this compound interacts effectively with PARP1, enhancing the cleavage of PARP1 and increasing the activity of CASPASE 3/7, which are crucial in the apoptotic pathway .

Efficacy Against Cancer Cells

In a study focusing on breast cancer cell lines, compounds related to 6-Methyl-2-(piperazin-1-yl)pyrimidine showed moderate to significant efficacy. The IC50 value for one derivative was reported at 18 μM, indicating effective cytotoxicity comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 μM) when tested under similar conditions .

Comparative Activity Table

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 6-Methyl-2-(piperazin-1-yl)pyrimidine derivative | PARP1 | 18 | |

| Olaparib | PARP1 | 57.3 |

Study on PARP Inhibition

A specific study evaluated the effectiveness of various piperazine derivatives, including those related to 6-Methyl-2-(piperazin-1-yl)pyrimidine, in inhibiting PARP1's catalytic activity. The results indicated that these compounds could inhibit PARP1 activity significantly at varying concentrations, suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. 1.1. How can researchers optimize the synthetic route for 6-methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on stepwise modifications, such as adjusting reaction temperatures, solvent systems (e.g., DMF or THF), and stoichiometric ratios of intermediates like piperazine derivatives and pyrimidine precursors. Evidence from analogous compounds suggests that microwave-assisted synthesis or catalysis (e.g., Pd-mediated coupling) can enhance reaction efficiency . Purification via recrystallization or column chromatography using gradients of methanol/dichloromethane has proven effective for isolating high-purity products. Monitoring by HPLC or LC-MS at each step ensures intermediate quality .

Q. 1.2. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the piperazine-pyrimidine linkage and methyl/cyano substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography provides definitive proof of stereochemistry and salt formation (dihydrochloride) . Fourier-transform infrared (FTIR) spectroscopy can corroborate functional groups like C≡N stretches (~2200 cm⁻¹) .

Q. 1.3. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should be conducted at physiologically relevant pH ranges (e.g., pH 3–8). Piperazine-containing compounds often exhibit pH-dependent solubility and degradation; for example, protonation of the piperazine nitrogen at acidic pH enhances aqueous solubility but may accelerate hydrolysis of the pyrimidine ring. Accelerated stability testing (40°C/75% RH) combined with LC-MS analysis identifies degradation products, such as hydrolyzed cyano groups forming carboxylic acids . Buffered solutions (e.g., phosphate or citrate) are recommended for long-term storage .

Advanced Research Questions

Q. 2.1. How can computational tools predict reaction pathways for synthesizing novel derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and energy barriers for key reactions (e.g., nucleophilic substitution at the pyrimidine C2 position). Software like Gaussian or ORCA enables optimization of reaction conditions (solvent effects, catalysts) . Machine learning platforms (e.g., ChemOS) analyze historical reaction data to predict optimal stoichiometry or solvent combinations, reducing trial-and-error experimentation .

Q. 2.2. What biochemical pathways are implicated in the compound’s mechanism of action, and how can researchers validate these interactions?

Methodological Answer: Structural analogs of piperazine-pyrimidine hybrids have shown activity against kinases (e.g., Src/Abl) and neurotransmitter receptors (e.g., α7 nAChR) . Target validation requires:

- Kinase assays: Use of recombinant enzymes (e.g., ADP-Glo™ assay) to measure inhibition IC₅₀ values.

- Cellular models: CRISPR-engineered cell lines lacking suspected targets (e.g., α7 nAChR KO) to confirm specificity.

- Transcriptomics/proteomics: RNA-seq or SILAC-based proteomics to identify downstream signaling pathways .

Q. 2.3. How should researchers address contradictory data in pharmacological studies (e.g., divergent IC₅₀ values across assays)?

Methodological Answer: Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays) or off-target effects. To resolve discrepancies:

- Standardize protocols: Use reference inhibitors (e.g., staurosporine for kinases) as internal controls.

- Orthogonal assays: Combine biochemical assays (e.g., fluorescence polarization) with cellular viability assays (MTT or CellTiter-Glo®).

- Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from multiple studies, accounting for variables like cell type or incubation time .

Q. 2.4. What strategies mitigate interference from salt forms (dihydrochloride) in biological assays?

Methodological Answer: The hydrochloride counterion can affect ionic strength and osmolality in cell-based assays. Strategies include:

- Desalting: Use ion-exchange resins or dialysis to isolate the free base.

- Control experiments: Compare activity of the free base and salt form at equivalent molar concentrations.

- Buffer adjustment: Compensate for chloride ions by modifying assay buffers (e.g., NaCl reduction in electrophysiology studies) .

Methodological Resources

- Reaction Design: ICReDD’s computational-experimental feedback loop for optimizing synthetic routes .

- Data Management: Chemical software (e.g., Dotmatics, ChemAxon) for secure, integrated analysis of structural and pharmacological data .

- Regulatory Compliance: Follow USP/EP guidelines for impurity profiling (e.g., identification of related substances via LC-UV/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.